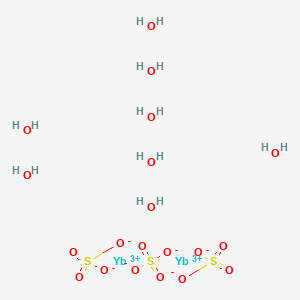
Ytterbium(III) sulfate octahydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Ytterbium(III) sulfate octahydrate can be synthesized through various methods. One common synthetic route involves the reaction of ytterbium oxide (Yb₂O₃) with sulfuric acid (H₂SO₄) in the presence of water. The reaction conditions typically include heating the mixture to facilitate the dissolution of ytterbium oxide and the formation of this compound . Industrial production methods may involve similar processes but on a larger scale, ensuring the purity and consistency of the final product .
Chemical Reactions Analysis
Ytterbium(III) sulfate octahydrate undergoes several types of chemical reactions, including:
Oxidation and Reduction: Ytterbium(III) sulfate can be reduced to ytterbium(II) compounds under specific conditions.
Substitution Reactions: This compound can participate in substitution reactions where the sulfate ions are replaced by other anions, depending on the reagents and conditions used.
Common reagents used in these reactions include reducing agents like hydrogen or zinc dust for reduction reactions, and various anions for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
2.1. Optical and Photonic Applications
Ytterbium(III) sulfate octahydrate is utilized as a doping agent in various optical materials, particularly in fiber amplifiers and lasers. Its ability to enhance the efficiency of light emission makes it valuable in:
- Fiber Optic Technologies : Used in amplifiers to boost signal strength.
- Laser Systems : Serves as a dopant in garnet crystals, improving laser performance.
2.2. Catalysis
The compound plays a crucial role in catalysis, particularly in the petroleum industry and environmental protection. Its applications include:
- Catalysts for Hydrocarbon Processing : Enhances reaction rates and selectivity.
- Environmental Catalysts : Used in processes for reducing pollutants.
2.3. Material Science
In material science, this compound is employed in the production of advanced materials:
- Ceramics and Glasses : Acts as a colorant and improves mechanical properties.
- Polishing Powders : Utilized in the manufacturing of high-precision optical components.
4.1. Case Study: Fiber Amplifiers
A notable application of this compound is its use in fiber amplifiers for telecommunications. Research indicates that incorporating Yb-doped fibers significantly increases signal gain while minimizing noise levels, which is critical for long-distance communication systems.
4.2. Case Study: Environmental Catalysis
In environmental applications, this compound has been investigated as a catalyst for converting harmful emissions into less harmful substances. Studies show that its catalytic properties enhance the degradation of volatile organic compounds (VOCs), contributing to cleaner industrial processes.
Mechanism of Action
The mechanism of action of ytterbium(III) sulfate octahydrate involves its interaction with molecular targets and pathways specific to its application. For instance, in medical imaging, the compound’s ability to absorb and emit radiation is utilized to enhance the contrast of images . In chemical reactions, its role as a catalyst or reagent is determined by its electronic structure and reactivity .
Comparison with Similar Compounds
Ytterbium(III) sulfate octahydrate can be compared with other similar compounds such as:
Ytterbium(III) chloride (YbCl₃): Used as a Lewis acid catalyst in organic synthesis.
Ytterbium(III) nitrate (Yb(NO₃)₃): Utilized in various chemical reactions and as a precursor for other ytterbium compounds.
Ytterbium(III) oxide (Yb₂O₃): Employed in the production of phosphors and ceramics.
The uniqueness of this compound lies in its specific solubility properties and its ability to form stable hydrates, making it particularly useful in aqueous solutions and for specific research applications .
Properties
CAS No. |
10034-98-7 |
|---|---|
Molecular Formula |
H4O5SYb |
Molecular Weight |
289.14 g/mol |
IUPAC Name |
sulfuric acid;ytterbium;hydrate |
InChI |
InChI=1S/H2O4S.H2O.Yb/c1-5(2,3)4;;/h(H2,1,2,3,4);1H2; |
InChI Key |
ROQPJLVRWXUUNP-UHFFFAOYSA-N |
SMILES |
O.O.O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Yb+3].[Yb+3] |
Canonical SMILES |
O.OS(=O)(=O)O.[Yb] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















